molecular formula C13H10N2O3 B1517632 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid CAS No. 1152519-08-8

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid

Numéro de catalogue: B1517632
Numéro CAS: 1152519-08-8
Poids moléculaire: 242.23 g/mol
Clé InChI: OVDDTXIRGQDFRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1H-Pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid is a chemical hybrid scaffold incorporating pyrazole and benzofuran pharmacophores, designed for advanced pharmaceutical and biochemical research. Both the pyrazole and benzofuran heterocyclic systems are extensively documented in scientific literature for their diverse biological activities. Pyrazole derivatives are recognized for a broad spectrum of pharmacological properties, including potential antidiabetic activity, and are found in several clinical drugs . Benzofuran is a privileged structure in medicinal chemistry, found in compounds with reported anti-inflammatory, anticancer, and antimicrobial activities . Molecular hybridization of these two motifs is a established strategy in drug discovery to develop novel bioactive compounds with improved efficacy and affinity . Recent studies on similarly designed pyrazole-benzofuran hybrids have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme targeted for the management of type-2 diabetes, showing potency several folds greater than the standard drug acarbose in in vitro assays . The structural features of this compound suggest it is a valuable chemical intermediate for the synthesis of new derivatives and a key candidate for hit-to-lead optimization programs. Researchers can utilize this compound to explore new therapeutic agents for metabolic diseases, as well as to investigate its potential in other areas such as oncology and microbiology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-(pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(17)12-10(8-15-7-3-6-14-15)9-4-1-2-5-11(9)18-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDDTXIRGQDFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid (CAS No. 1152519-08-8) is a compound that combines the structural features of pyrazole and benzofuran, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C13H10N2O3, with a molecular weight of 242.23 g/mol. Its structure features a benzofuran core substituted with a pyrazole ring, which is significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing both pyrazole and benzofuran scaffolds exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .

Table 1: Summary of Anti-inflammatory Activity

CompoundInhibition (%)Reference
Pyrazole Derivative A84.2%
Pyrazole-Benzofuran B93.8%

2. Anticancer Potential

The anticancer properties of this compound are supported by studies demonstrating its cytotoxicity against various cancer cell lines. It has been noted that similar benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)17.82

3. Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of benzofuran derivatives, including those similar to our compound, against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli40
Bacillus subtilis40

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
  • Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Antioxidant Properties : The presence of the benzofuran moiety contributes to antioxidant activity, which may protect cells from oxidative stress-related damage .

Case Studies

In a study assessing the efficacy of pyrazole derivatives against inflammatory diseases, several compounds were evaluated for their ability to reduce edema in carrageenan-induced paw edema models. The results indicated that compounds structurally related to our target compound exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Applications De Recherche Scientifique

Therapeutic Applications

  • Anticancer Activity :
    • Studies have indicated that compounds containing pyrazole and benzofuran moieties can exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Research suggests that benzofuran derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The incorporation of pyrazole may enhance these effects due to its known anti-inflammatory activity.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Case Studies and Research Findings

StudyApplicationFindings
Study 1AnticancerDemonstrated that pyrazole derivatives inhibit tumor growth in vitro and in vivo models.
Study 2Anti-inflammatoryFound that benzofuran derivatives reduce inflammatory markers in animal models of arthritis.
Study 3AntimicrobialShowed effective inhibition of Gram-positive bacteria by related compounds in laboratory settings.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol/H₂SO₄ (reflux, 4–6 hr)Ethyl 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylate78–85%
Amide FormationThionyl chloride (SOCl₂), followed by NH₃ or amines3-(1H-Pyrazol-1-ylmethyl)-1-benzofuran-2-carboxamide derivatives65–72%

These reactions retain the pyrazole-benzofuran scaffold while modifying the carboxylic acid’s reactivity for downstream applications.

Decarboxylation and Cyclization

Under thermal or acidic conditions, the compound undergoes decarboxylation to form intermediates for heterocyclic synthesis:

ConditionsProductKey ObservationsReference
Heating (180–200°C) in DMF3-(1H-Pyrazol-1-ylmethyl)benzofuranLoss of CO₂ confirmed via IR spectroscopy
HCl/EtOH (reflux)Pyrazolylmethyl-benzofuran fused oxazoleCyclization via intramolecular dehydration

Cycloaddition Reactions

The pyrazole moiety participates in 1,3-dipolar cycloadditions with alkynes or nitriles:

DipolarophileCatalystProductRegioselectivityReference
PhenylacetyleneCuIPyrazolo[1,5-a]pyridine-benzofuran hybridsPredominantly C5-substitution
AcetonitrileNonePyrazolo[1,5-a]pyrimidine derivativesRegioselective at N1-pyrazole

These reactions exploit the pyrazole’s electron-rich nature for constructing polycyclic systems.

Biological Interaction Pathways

Though not direct chemical reactions, the compound’s interactions with enzymes inform its reactivity:

Target EnzymeInteraction MechanismFunctional Group InvolvementReference
Cyclooxygenase-2 (COX-2)Competitive inhibition via H-bondingCarboxylic acid (–COOH) with Arg120
Monoamine oxidase B (MAO-B)π-π stacking with FAD cofactorBenzofuran aromatic system

Halogenation and Cross-Coupling

The benzofuran ring undergoes electrophilic substitution:

ReactionReagentsPosition ModifiedOutcomeReference
BrominationBr₂/FeBr₃C5 of benzofuran5-Bromo derivative (92% yield)
Suzuki CouplingPd(PPh₃)₄, arylboronic acidC5-BrBiaryl-functionalized analog

Solvolysis and Stability

The compound shows pH-dependent stability:

  • Acidic Conditions (pH < 3): Protonation of pyrazole nitrogen leads to partial ring opening.

  • Basic Conditions (pH > 10): Deprotonation of –COOH enhances solubility but promotes decarboxylation over time.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Modifications

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid
  • Structure : Replaces pyrazole with pyrrole (one nitrogen atom in a five-membered ring).
  • Key Differences :
    • Pyrrole lacks the hydrogen-bonding capability of pyrazole due to fewer nitrogen atoms.
    • Molecular Weight: 223.25 g/mol (vs. target compound’s 243.25 g/mol, inferred from analogs) .
  • Implications : Reduced polarity may lower solubility but improve membrane permeability. Pyrrole derivatives are less commonly associated with antimicrobial activity compared to pyrazole-containing analogs .
3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic Acid
  • Structure : Replaces benzofuran’s oxygen with sulfur (benzothiophene core).
  • Benzothiophene derivatives are less studied for antimicrobial activity but show promise in antitumor applications .

Substituent Variations

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic Acid
  • Structure : Features a chlorophenyl group and furan substituent on the pyrazole ring.
  • Key Differences :
    • Molecular Weight : 288.69 g/mol (higher due to chlorine and furan groups).
    • Bioactivity : Chlorine’s electron-withdrawing effect may enhance antimicrobial potency, as seen in chlorinated phenyl derivatives .
  • Pharmacological Notes: Similar compounds exhibit enhanced binding to bacterial enzymes due to halogen interactions .
5-Cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid
  • Structure : Cyclohexyl and methyl groups introduce steric bulk.
  • Key Differences :
    • Increased hydrophobicity may reduce aqueous solubility but improve lipid membrane interactions.
    • Methyl groups can stabilize metabolic degradation, extending half-life .

Functional Group Modifications

3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic Acid
  • Structure: Replaces pyrazolylmethyl with a dimethylaminomethyl group.
  • Key Differences: Basicity: The dimethylamino group increases basicity, altering ionization at physiological pH. Solubility: Enhanced water solubility compared to pyrazole derivatives, but reduced receptor affinity due to weaker hydrogen bonding .

Méthodes De Préparation

Cyclocondensation Reactions

  • Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or chalcones. This method yields 1,3,5-trisubstituted pyrazoles with good regioselectivity and yields up to 82% in one-pot reactions without the need for additional oxidants.
  • Another approach involves regioselective condensation of α-benzotriazolylenones with methyl or phenylhydrazines, followed by basic treatment to afford pyrazoles in yields ranging from 50% to 94%.
  • In situ generation of carbonyl derivatives from ketones and diethyl oxalate enables cyclocondensation with arylhydrazines to produce 1,3,4,5-substituted pyrazoles with yields of 60–66%.

Catalytic and Microwave-Assisted Methods

  • Iron-catalyzed reactions of diarylhydrazones with vicinal diols provide regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles with high efficiency.
  • Ruthenium(II)-catalyzed intramolecular oxidative CN coupling using dioxygen as oxidant facilitates tri- and tetra-substituted pyrazole synthesis with excellent functional group tolerance and high yields.
  • Microwave activation under solvent-free conditions has been employed for pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds, offering rapid and green synthesis routes.

Functionalization of Benzofuran Core and Coupling to Pyrazole

  • Benzofuran derivatives, particularly 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized by Vilsmeier–Haack reaction on 2-acyl benzofurohydrazones, followed by cyclization and formylation.
  • The methylene linkage between pyrazole and benzofuran is typically introduced via substitution reactions involving halomethyl intermediates or Mannich-type reactions with formaldehyde derivatives.
  • The carboxylic acid function at position 2 of benzofuran is either retained from starting materials or introduced via oxidation of methyl or aldehyde precursors.

Representative Preparation Procedure (Based on Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 Aromatic aldehyde + hydrazine Cyclocondensation to form pyrazole ring 68–99 High regioselectivity; one-pot synthesis
2 2-Acyl benzofurohydrazone + DMF/POCl3 Vilsmeier–Haack reaction for cyclization and formylation Not specified Key step for benzofuran-pyrazole linkage
3 Compound 1 + ethyl cyanoacetate + thiourea + sodium ethoxide Subsequent functionalization and condensation Not specified Formation of pyrazole derivatives with benzofuran core
4 Halomethylation or Mannich reaction Introduction of pyrazol-1-ylmethyl substituent Not specified Critical for linking pyrazole to benzofuran carboxylic acid

Detailed Research Findings from Specific Studies

  • A study reported the preparation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole derivatives via condensation of benzofuran hydrazones with various reagents, followed by functionalization to yield carboxylic acid derivatives.
  • The reaction of compound 1 (3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with ethyl cyanoacetate and thiourea in sodium ethoxide resulted in derivatives with potential biological activity, indicating the versatility of the pyrazole-benzofuran scaffold.
  • Further modifications involving reflux with hydrochloric acid, phosphorus pentachloride, and hydrazine hydrate allowed the synthesis of various substituted pyrazole-benzofuran carboxylic acid derivatives, highlighting the robustness of the synthetic route.

Comparative Summary Table of Preparation Methods

Method Type Key Reagents Catalyst/Conditions Yield Range Advantages Limitations
Cyclocondensation of hydrazines with chalcones or aldehydes Hydrazines, chalcones, aldehydes Copper triflate, ionic liquids, or none (one-pot) 68–99% High regioselectivity, mild conditions May require purification steps
α-Benzotriazolylenone condensation α-Benzotriazolylenones, hydrazines Basic medium 50–94% Regioselective, allows 4-position functionalization Requires benzotriazole intermediates
Ruthenium(II)-catalyzed oxidative CN coupling Diarylhydrazones Ru(II), dioxygen High yields (not quantified) Functional group tolerance, green oxidant Catalyst cost
Vilsmeier–Haack reaction on benzofurohydrazones Benzofurohydrazones, DMF/POCl3 Acidic conditions Not specified Facilitates benzofuran-pyrazole linkage Harsh reagents
Mannich-type or halomethylation for pyrazol-1-ylmethyl introduction Formaldehyde derivatives, halomethyl reagents Basic or acidic conditions Not specified Direct introduction of methylene linker Requires careful control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid, and what critical reaction conditions must be optimized?

  • Methodology : The synthesis typically involves multi-step processes such as:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid scaffold via cyclization of substituted phenols.
  • Step 2 : Palladium-catalyzed C–H arylation or alkylation to introduce the pyrazole-methyl group at the C3 position .
  • Key Conditions : Use of anhydrous solvents (e.g., DMF or THF), controlled temperature (70–100°C), and catalysts like Pd(OAc)₂ with ligands such as PPh₃. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (DMSO-d₆ or CDCl₃ as solvents) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualization. Anisotropic displacement parameters should be analyzed to confirm molecular geometry .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?

  • Approach :

  • Refinement Checks : Use SHELXL to refine structural models against high-resolution data (e.g., <1.0 Å), ensuring twinning or disorder is accounted for .
  • Validation Tools : Employ PLATON or Mercury to analyze hydrogen bonding, π-π interactions, and residual density maps. Cross-validate with DFT calculations (e.g., Gaussian) for bond-length/angle consistency .
    • Case Study : A related benzofuran derivative showed discrepancies in dihedral angles due to solvent effects; re-measurement under inert conditions resolved the issue .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

  • Methodology :

  • Derivatization : Synthesize analogs with substitutions on the pyrazole or benzofuran rings (e.g., halogenation, methoxy groups) .
  • Biological Assays : Screen against target enzymes (e.g., farnesyltransferase) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .
  • QSAR Modeling : Utilize molecular docking (AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) to predict bioactivity .

Q. How can reaction yields be optimized for derivatives with variable pyrazole substituents?

  • Optimization Strategies :

  • Design of Experiments (DoE) : Vary parameters like catalyst loading (5–10 mol%), solvent polarity (THF vs. DMF), and temperature (60–120°C) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for analogous compounds, improving yield by 15–20% .
    • Example : A cyclohexyl-substituted benzofuran derivative achieved 82% yield using Pd/Cu co-catalysis in DMF at 80°C .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Validation Steps :

  • Purity Assessment : Confirm compound purity via HPLC (≥95%) and elemental analysis .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Structural Confirmation : Re-analyze bioactive batches with X-ray crystallography to rule out polymorphism or degradation .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Tools :

  • SwissADME : Predicts bioavailability, CYP450 interactions, and metabolite formation .
  • Meteor Nexus : Identifies potential Phase I/II metabolites (e.g., hydroxylation at the benzofuran ring or pyrazole N-methylation) .
    • Case Study : A related benzofuran-carboxylic acid showed predominant glucuronidation in liver microsomes, validated via LC-MS/MS .

Crystallography and Structural Insights

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenges : Poor crystal growth due to flexible pyrazole-methyl linkage or solvent inclusion.
  • Solutions :

  • Solvent Screening : Test mixed solvents (e.g., EtOH/H₂O) for slow evaporation.
  • Temperature Gradients : Use gradient cooling (4°C/day) to enhance lattice formation .
    • Example : A similar compound formed twinned crystals in DMSO; switching to acetone yielded single crystals suitable for SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.